Superior Cellular Activity of (1S,2R) Stereoisomer over (1R,2S) Diastereomer
DDP-38003 dihydrochloride, which possesses the (1S,2R) stereochemistry at its cyclopropylamine moiety, exhibits markedly higher cellular activity compared to its (1R,2S) diastereomer, despite the same nominal IC50 against the purified enzyme . This stereochemical dependence underscores the importance of the compound's precise three-dimensional orientation for engaging the target in a cellular context and highlights the procurement of a well-defined single isomer .
| Evidence Dimension | Cellular Functional Activity (Colony Formation and Differentiation Induction) |
|---|---|
| Target Compound Data | More active in reducing colony formation and inducing differentiation |
| Comparator Or Baseline | (1R,2S) diastereomer analogue |
| Quantified Difference | Qualitative and semi-quantitative enhancement; specific IC50 shift or % activity data not provided in source, but described as 'more active' |
| Conditions | THP-1 human acute monocytic leukemia cell line |
Why This Matters
This demonstrates that stereochemical purity is critical for cellular efficacy, and the (1S,2R) isomer is the validated, active species for cellular studies.
